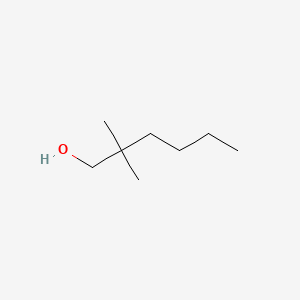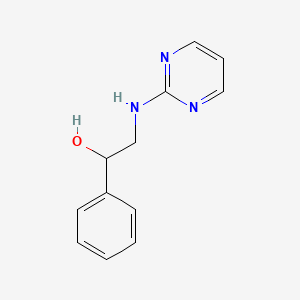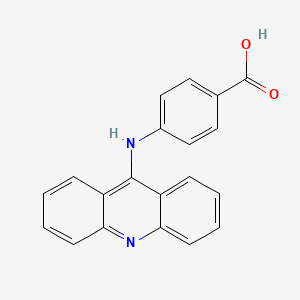
4-(acridin-9-ylamino)benzoic acid
Overview
Description
4-(Acridin-9-ylamino)benzoic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, including their use as anti-cancer, anti-bacterial, and anti-protozoal agents . The compound is known for its ability to intercalate with DNA, which makes it a valuable tool in various scientific research fields .
Preparation Methods
The synthesis of 4-(acridin-9-ylamino)benzoic acid typically involves the reaction of acridine derivatives with benzoic acid derivatives. One common method includes the use of triethylamine and ethylchloroformate as reagents . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-(Acridin-9-ylamino)benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
4-(Acridin-9-ylamino)benzoic acid has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its ability to intercalate with DNA . In biology, it is used to study DNA interactions and as a potential therapeutic agent for treating various diseases . In medicine, it has been explored for its anti-cancer properties, particularly its ability to inhibit topoisomerase enzymes . In industry, it is used in the development of fluorescent materials and dyes .
Mechanism of Action
The mechanism of action of 4-(acridin-9-ylamino)benzoic acid primarily involves its ability to intercalate with DNA . This intercalation disrupts the normal function of DNA and related enzymes, leading to various biological effects . The compound targets DNA and topoisomerase enzymes, which are crucial for DNA replication and repair . By inhibiting these enzymes, the compound can induce cell death in cancer cells and other rapidly dividing cells .
Comparison with Similar Compounds
4-(Acridin-9-ylamino)benzoic acid is unique compared to other acridine derivatives due to its specific structure and properties . Similar compounds include acridine orange, quinacrine, and amsacrine . While these compounds also intercalate with DNA and have anti-cancer properties, this compound has shown higher selectivity and potency in certain applications . Its unique structure allows for more effective DNA intercalation and enzyme inhibition .
Properties
IUPAC Name |
4-(acridin-9-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNMCOQMDNRQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215183 | |
| Record name | Benzoic acid, p-(9-acridinylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64894-83-3 | |
| Record name | Benzoic acid, p-(9-acridinylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064894833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, p-(9-acridinylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


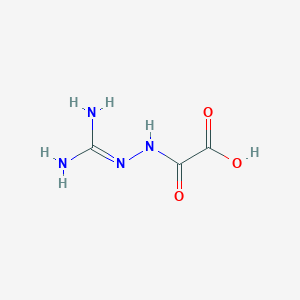
![3-Phenylimidazo[1,2-a]pyridine](/img/structure/B1605887.png)
![2-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1605888.png)

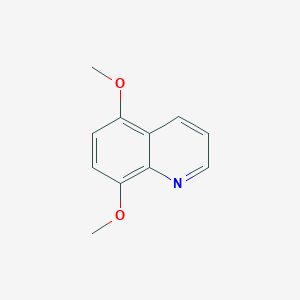
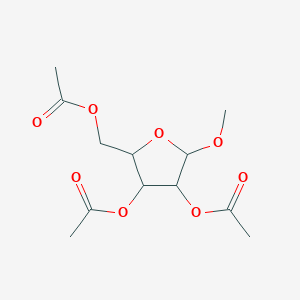
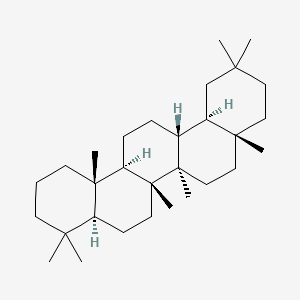
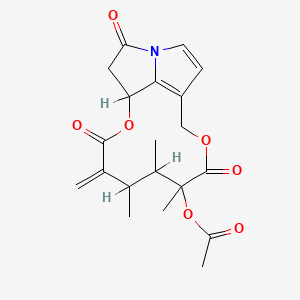
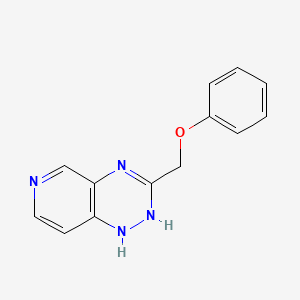

![2,2'-[3-Methyl-4-(5-nitrothiazol-2-ylazo)phenylimino]bisethanol](/img/structure/B1605900.png)

